molecular formula C14H28N2O B5789039 N-[2-(4-morpholinyl)ethyl]cyclooctanamine

N-[2-(4-morpholinyl)ethyl]cyclooctanamine

Cat. No. B5789039
M. Wt: 240.38 g/mol
InChI Key: NKKRIYMKMYAZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]cyclooctanamine, commonly known as MEC, is a compound that belongs to the family of octamine analogs. MEC is a potent and selective agonist of the human trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of neurotransmission and behavior. MEC has been studied extensively for its potential therapeutic applications in a variety of neuropsychiatric disorders, including schizophrenia, depression, and addiction.

Mechanism of Action

MEC is a selective agonist of the human N-[2-(4-morpholinyl)ethyl]cyclooctanamine receptor, which is expressed in the central nervous system and peripheral tissues. This compound is involved in the regulation of neurotransmission and behavior, and has been implicated in the pathophysiology of several neuropsychiatric disorders. MEC binds to this compound and activates the receptor, leading to the modulation of intracellular signaling pathways and the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
MEC has been shown to modulate the activity of several neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems. MEC has been shown to increase the release of dopamine and serotonin in the prefrontal cortex and striatum, which are regions of the brain involved in the regulation of mood, motivation, and reward. MEC has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

MEC has several advantages as a research tool, including its high selectivity for the N-[2-(4-morpholinyl)ethyl]cyclooctanamine receptor and its ability to modulate the activity of several neurotransmitter systems in the brain. MEC has been shown to have anxiolytic and anti-inflammatory effects, which may be useful in the study of neuropsychiatric disorders. However, MEC has several limitations as a research tool, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of MEC and its potential therapeutic applications. One area of research is the development of more selective and potent N-[2-(4-morpholinyl)ethyl]cyclooctanamine agonists, which may have improved efficacy and safety profiles. Another area of research is the investigation of the mechanisms underlying the anxiolytic and anti-inflammatory effects of MEC, which may provide insights into the pathophysiology of neuropsychiatric disorders. Finally, the clinical efficacy of MEC in the treatment of neuropsychiatric disorders should be evaluated in controlled clinical trials.

Synthesis Methods

MEC can be synthesized using a variety of methods, including reductive amination of 4-morpholine-2-carboxaldehyde with cyclooctanone in the presence of sodium triacetoxyborohydride, or by reacting 4-morpholine-2-carboxylic acid with 1-(chloromethyl)cyclooctane in the presence of triethylamine. The purity and yield of MEC can be improved using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

MEC has been extensively studied for its potential therapeutic applications in a variety of neuropsychiatric disorders, including schizophrenia, depression, and addiction. Several studies have shown that MEC can modulate the activity of dopaminergic and serotonergic systems in the brain, which are involved in the regulation of mood, motivation, and reward. MEC has also been shown to have anxiolytic and anti-inflammatory effects.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-2-4-6-14(7-5-3-1)15-8-9-16-10-12-17-13-11-16/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKRIYMKMYAZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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